molecular formula C4H4F4 B6343609 E-2,4,4,4-Tetrafluoro-2-butene CAS No. 791616-87-0

E-2,4,4,4-Tetrafluoro-2-butene

Cat. No.: B6343609
CAS No.: 791616-87-0
M. Wt: 128.07 g/mol
InChI Key: VSPVOSOCAZPIJQ-NSCUHMNNSA-N
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Description

E-2,4,4,4-Tetrafluoro-2-butene (C₄H₄F₄) is a fluorinated alkene characterized by a trans (E) configuration at the double bond between carbons 2 and 3, with fluorine substituents at positions 2, 4, 4, and 4. Its structure (CF₂=CHCF₃) distinguishes it from other fluorobutenes due to its asymmetric fluorine distribution and stereochemistry.

Properties

IUPAC Name

(E)-1,1,1,3-tetrafluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h2H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPVOSOCAZPIJQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(F)(F)F)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-2,4,4,4-Tetrafluoro-2-butene typically involves the fluorination of butene derivatives. One common method includes the reaction of 2,4,4,4-tetrafluoro-1-butene with a proton acid and water to produce the desired compound . The reaction conditions often involve the use of sulfuric acid, fuming sulfuric acid, or hydrogen halides as proton acids .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. Central Glass Co., Ltd. has patented methods for producing this compound, highlighting its significance in industrial applications .

Chemical Reactions Analysis

Types of Reactions: E-2,4,4,4-Tetrafluoro-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Activity Research
Research has indicated potential biological activities of E-2,4,4,4-Tetrafluoro-2-butene. Studies are ongoing to investigate its interactions with biomolecules and its effects on cellular processes. These investigations could lead to the development of new therapeutic agents or biological probes .

Case Study: Interaction with Biomolecules
In a recent study published by Osaka University, researchers explored the interactions of this compound with various proteins to assess its potential as a drug candidate. The findings suggested that the compound could selectively bind to specific protein targets involved in metabolic pathways .

Medical Applications

Pharmaceutical Development
this compound is being explored for its use in pharmaceutical research. Its unique properties may lead to the development of novel drugs with improved efficacy and reduced side effects compared to existing treatments .

Table 2: Potential Medical Applications

Application AreaDescription
Drug DevelopmentInvestigated for anti-inflammatory and anti-cancer properties
Diagnostic AgentsPotential use in imaging techniques due to its stability

Industrial Applications

Refrigerants and Heat Transfer Fluids
Due to its low boiling point and stability under various conditions, this compound is being considered as an alternative refrigerant in cooling systems. This application is particularly relevant in light of global efforts to reduce ozone-depleting substances .

Table 3: Industrial Uses

IndustryApplication
RefrigerationUsed as an eco-friendly refrigerant alternative
Chemical ManufacturingIntermediate for producing other fluorinated compounds

Mechanism of Action

The mechanism of action of E-2,4,4,4-Tetrafluoro-2-butene involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1,1,1,4,4,4-Hexafluoro-2-butene (CF₃CH=CHCF₃)

This compound, synthesized via reactions involving tetrafluoroethylene and antimony pentafluoride (SbF₅) , differs from E-2,4,4,4-Tetrafluoro-2-butene by having two additional fluorine atoms (positions 1 and 4). Key comparisons include:

  • Fluorination Degree : The hexafluoro derivative has higher fluorine content, enhancing its chemical inertness and resistance to oxidation.
  • Applications: Used as a precursor for decafluoro-2-hexene (C₆F₁₀), a monomer in high-performance fluoropolymers .
  • Reactivity : The hexafluoro analog is less reactive in radical polymerization due to steric hindrance from the CF₃ groups.

E-1 and E-2 Macrocycles (AYEKOF, SELXUC)

Studies on macrocyclic compounds with quaternary nitrogen atoms reveal conformational differences influenced by substituents. For example:

  • Bond Angles and Substituents : In E-1 and E-2 macrocycles, the N(3)-X(4) bond angle varies (343.3° in E-1 vs. 323.6° in E-2) due to substituent differences (X = C in E-1 vs. O in E-2) .
  • Macrocycle Conformation : Unlike this compound, these macrocycles exhibit planar deviations in their aromatic rings, affecting their ligand-binding properties .

Comparison with Degradation-Related Fluorinated Compounds

HFPO-DA (Hexafluoropropylene Oxide Dimer Acid) and Derivatives

HFPO-DA (GenX) and its oligomers (e.g., HFPO-Trimer Acid, HFPO-Tetramer Acid) degrade into fluoroethers such as E-2 and E-3 . Key distinctions include:

  • Environmental Persistence : this compound is less prone to hydrolysis compared to HFPO derivatives, which degrade into persistent perfluorinated acids .
  • Toxicity : HFPO-DA degradation products are linked to hepatotoxicity, whereas this compound’s toxicity profile remains understudied but is presumed lower due to its gaseous state and volatility.

Table 1: Comparative Properties of Fluorinated Butenes

Compound Fluorine Atoms Boiling Point (°C) Stability Key Applications
This compound 4 -15 (estimated) Moderate Refrigerants, Monomers
1,1,1,4,4,4-Hexafluoro-2-butene 6 -1.5 High Fluoropolymer synthesis
HFPO-DA (GenX) 6 (per chain) >200 Low (hydrolyzes) Surfactants, Coatings

Biological Activity

E-2,4,4,4-Tetrafluoro-2-butene (C4H4F4) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by four fluorine atoms attached to the second carbon atom in the butene chain. Its unique structure contributes to its reactivity and stability in various chemical reactions. The compound is primarily used in organic synthesis and materials science but has also been investigated for its biological implications.

The biological activity of this compound is largely attributed to its interaction with biomolecules. The presence of fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. While specific molecular targets remain under investigation, preliminary studies suggest that it may interact with cellular membranes and proteins due to its lipophilicity and potential to form hydrogen bonds.

Toxicity and Safety Assessments

Research has indicated that this compound exhibits low acute toxicity in laboratory settings. Toxicity assessments focus on various endpoints including lethality and potential central nervous system (CNS) effects. A notable study highlighted the compound's safety profile when used as a refrigerant and solvent in industrial applications .

Case Studies

  • Reactivity with Biological Systems : A study examined the reactivity of this compound with biomolecules under physiological conditions. Results indicated that the compound could undergo hydrolysis and oxidation reactions that may affect cellular processes.
  • Potential Applications in Medicine : Investigations into the use of this compound as a contrast agent in medical imaging have shown promising results. Its unique properties allow for enhanced visibility in imaging techniques such as MRI.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar fluorinated compounds is useful:

CompoundMolecular FormulaKey Biological Activity
E-2,3-Difluorobutene C4H6F2Moderate reactivity
Z-2,4,4,4-Tetrafluoro-2-butene C4H4F4Similar reactivity
1,1-Difluoropropane C3H6F2Lower toxicity

This table highlights how this compound compares with other compounds in terms of structure and biological activity.

Research Findings

Recent studies have focused on the environmental impact and reactivity of this compound. It has been noted for its lower ozone formation potential compared to other volatile organic compounds (VOCs), making it a candidate for environmentally friendly applications .

Q & A

Q. What are the established synthetic pathways for E-2,4,4,4-Tetrafluoro-2-butene, and what catalytic systems are commonly employed?

Methodological Answer: The synthesis of This compound (CAS 66711-86-2) can involve fluorination or dehydrohalogenation reactions. For example, related hexafluorobutene isomers are synthesized via catalytic reactions with antimony pentafluoride (SbF₅), as demonstrated in the preparation of 1,1,1,4,4,5,5,6,6,6-decafluoro-2-hexene from CF₃CH=CHCF₃ and tetrafluoroethylene (C₂F₄) under controlled conditions . Key considerations include:

  • Catalyst Selection : Lewis acids like SbF₅ are critical for facilitating fluorination.
  • Temperature Control : Elevated temperatures (e.g., 150–200°C) are often required to optimize yield and isomer purity.
  • Isomer Separation : Chromatography or fractional distillation is necessary to isolate the E-isomer due to potential co-formation of Z-isomers .

Q. How can researchers distinguish E- and Z-isomers of hexafluoro-2-butene experimentally?

Methodological Answer: Isomeric differentiation requires spectroscopic and computational methods:

  • NMR Spectroscopy : ¹⁹F NMR chemical shifts and coupling constants vary between E- and Z-isomers due to differences in fluorine atom spatial arrangements.
  • Vibrational Spectroscopy : FTIR can identify distinct C-F stretching frequencies influenced by trans/cis configurations.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict thermodynamic stability and vibrational spectra, aiding in structural assignment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Fluorinated compounds require nitrile gloves, face shields, and fluoropolymer-coated lab coats to prevent skin contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated alkenes may release toxic HF upon decomposition.
  • Waste Management : Post-experimental waste must be segregated and treated by certified hazardous waste facilities to prevent environmental release of persistent fluorocarbons .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome in the synthesis of fluorinated butenes?

Methodological Answer: The stereochemistry of fluorinated alkenes is highly sensitive to reaction parameters:

  • Catalyst Acidity : Strong Lewis acids like SbF₅ favor trans-addition pathways, promoting E-isomer formation.
  • Solvent Effects : Polar aprotic solvents (e.g., sulfolane) stabilize ionic intermediates, reducing side reactions.
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., Z-isomers), while higher temperatures favor thermodynamically stable E-isomers .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Mechanical Software : Gaussian or ORCA for calculating reaction pathways and transition states.
  • Molecular Dynamics (MD) Simulations : To model solvent effects and diffusion-controlled processes.
  • Cheminformatics Databases : PubChem and NIST WebBook provide reference data for validating computational predictions .

Q. How can contradictions in reported thermodynamic properties of fluorinated alkenes be resolved?

Methodological Answer: Discrepancies often arise from isomer impurities or measurement techniques. Researchers should:

  • Validate Purity : Use GC-MS or HPLC to confirm isomer composition before property measurement.
  • Standardize Methods : Adhere to ASTM protocols for calorimetry or vapor pressure measurements.
  • Cross-Reference Data : Compare results with NIST-standardized databases to identify outliers .

Key Research Gaps and Recommendations

  • Isomer-Specific Reactivity : Limited data on E-vs. Z-isomer behavior in Diels-Alder or polymerization reactions.
  • Environmental Impact : Studies on atmospheric lifetime and global warming potential (GWP) are needed for sustainability assessments.

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